2-(6-Iodohexyl)isoindole-1,3-dione
Overview
Description
“2-(6-Iodohexyl)isoindole-1,3-dione” is a derivative of isoindole-1,3-dione, which is commonly known as phthalimides . Phthalimides represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives involves various methods. One such method involves the condensation of a phthalic anhydride with primary amines . Another method involves the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . A hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has also been reported .Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindole-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Pharmaceutical Synthesis
2-(6-Iodohexyl)isoindole-1,3-dione: is a derivative of N-isoindoline-1,3-diones, which are known for their potential in pharmaceutical synthesis. These compounds can be used to create a variety of therapeutic agents due to their structural versatility and reactivity . The iodine substituent in particular may be utilized for further functionalization through cross-coupling reactions, leading to the development of new drugs.
Herbicides
The chemical structure of 2-(6-Iodohexyl)isoindole-1,3-dione suggests its use in the synthesis of herbicides. The reactivity of the iodine atom allows for the creation of compounds that can disrupt the growth of unwanted plants without affecting the desired crops .
Colorants and Dyes
Isoindole-1,3-dione derivatives have been historically used in the production of colorants and dyes. The presence of the iodine atom in 2-(6-Iodohexyl)isoindole-1,3-dione could lead to the development of novel dyes with unique properties for industrial and artistic applications .
Polymer Additives
The iodine functionality in 2-(6-Iodohexyl)isoindole-1,3-dione makes it a candidate for creating polymer additives. These additives can improve the physical properties of polymers, such as their thermal stability, mechanical strength, and resistance to degradation .
Organic Synthesis
As a building block in organic synthesis, 2-(6-Iodohexyl)isoindole-1,3-dione can be used to construct complex organic molecules. Its iodine moiety is particularly useful in facilitating various organic transformations, including coupling reactions that are pivotal in synthesizing complex organic structures .
Photochromic Materials
The unique structure of 2-(6-Iodohexyl)isoindole-1,3-dione lends itself to the creation of photochromic materials. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and information storage .
Biological Activity Studies
Isoindole-1,3-dione derivatives exhibit a range of biological activities2-(6-Iodohexyl)isoindole-1,3-dione could be used in research to study its interaction with biological systems, potentially leading to the discovery of new biological pathways or drug targets .
Sustainable Synthesis Approaches
The incorporation of 2-(6-Iodohexyl)isoindole-1,3-dione in sustainable synthesis approaches is an area of growing interest. Researchers are exploring environmentally friendly methods to synthesize such compounds, reducing the ecological impact of chemical production .
properties
IUPAC Name |
2-(6-iodohexyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKUOLDBDOKVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Iodohexyl)isoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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